molecular formula C27H22N2O5S2 B11710482 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide

Cat. No.: B11710482
M. Wt: 518.6 g/mol
InChI Key: XIROTGDOTOCMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide typically involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonic acid with p-tolylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

Molecular Formula

C27H22N2O5S2

Molecular Weight

518.6 g/mol

IUPAC Name

2-N,7-N-bis(4-methylphenyl)-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C27H22N2O5S2/c1-17-3-7-19(8-4-17)28-35(31,32)21-11-13-23-24-14-12-22(16-26(24)27(30)25(23)15-21)36(33,34)29-20-9-5-18(2)6-10-20/h3-16,28-29H,1-2H3

InChI Key

XIROTGDOTOCMTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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